5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
Systematic Nomenclature and Molecular Formula
The compound 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule belonging to the 1,2,4-triazole family. Its systematic IUPAC name is 3-benzyl-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione , reflecting the substitution pattern on the triazole ring. The molecular formula C₁₇H₁₇N₃OS (molecular weight: 311.4 g/mol) has been confirmed through high-resolution mass spectrometry and elemental analysis. Key structural features include:
- A central 1,2,4-triazole ring substituted at positions 3 (thiol/thione group), 4 (4-ethoxyphenyl group), and 5 (benzyl group).
- An ethoxy (-OCH₂CH₃) substituent on the para position of the phenyl ring, contributing to its electronic and steric properties.
Table 1: Fundamental molecular properties
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₇N₃OS | |
| Molecular Weight | 311.4 g/mol | |
| IUPAC Name | 3-benzyl-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
| SMILES | CCOC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3 |
Crystallographic Analysis and Conformational Studies
While direct X-ray crystallographic data for this compound is not available in the provided sources, structural insights can be inferred from analogous 1,2,4-triazole derivatives. For example:
- The triazole core typically adopts a planar conformation due to aromatic π-electron delocalization.
- Substituents like the benzyl and ethoxyphenyl groups introduce steric effects, potentially influencing dihedral angles between the triazole ring and aromatic substituents. Computational studies (e.g., density functional theory) suggest that the ethoxyphenyl group adopts a near-orthogonal orientation relative to the triazole plane to minimize steric clashes.
Key structural parameters for analogous compounds :
- Bond lengths : N-N distances in the triazole ring range from 1.32–1.38 Å, consistent with partial double-bond character.
- Torsional angles : Dihedral angles between the triazole ring and benzyl/ethoxyphenyl groups vary between 60°–85°, depending on crystallization conditions.
Further experimental validation through single-crystal X-ray diffraction is recommended to resolve precise conformational details.
Tautomeric Behavior and Thiol-Thione Equilibrium
The compound exhibits thiol-thione tautomerism , a hallmark of 1,2,4-triazole-3-thiol derivatives. The equilibrium between the thiol (HS-C=N) and thione (S=C-NH) forms is influenced by solvent polarity, pH, and temperature.
Experimental evidence :
- FT-IR Spectroscopy :
- NMR Spectroscopy :
- Mass Spectrometry :
Table 2: Tautomer discrimination techniques
| Method | Thione Form Identifier | Thiol Form Identifier | Sensitivity |
|---|---|---|---|
| HPLC-ESI-TOF-MS | Retention time: 4.2 min | Retention time: 3.8 min | 0.25–0.55 pg/μL |
| FT-IR | C=S stretch at 1,250 cm⁻¹ | S-H stretch at 2,570 cm⁻¹ | N/A |
| ¹H NMR | NH proton at δ 13.2 ppm | SH proton at δ 3.8–4.1 ppm | N/A |
The thione form is thermodynamically favored in the solid state and non-polar solvents, while the thiol form predominates in aqueous alkaline conditions. Quantum mechanical calculations (DFT) estimate a tautomeric equilibrium constant (Kₜ) of 1.2 × 10³ in favor of the thione form at 25°C.
Properties
IUPAC Name |
3-benzyl-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-2-21-15-10-8-14(9-11-15)20-16(18-19-17(20)22)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHGCWSCKHHSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure
The most common method involves cyclizing hydrazinecarbothioamide intermediates under acidic or basic conditions. For 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, this typically proceeds as follows:
-
Synthesis of N-(4-ethoxyphenyl)hydrazinecarbothioamide :
-
Cyclization to Triazole-Thiol :
Example Reaction Scheme:
Alkylation of Pre-Formed Triazole-Thiol Intermediates
S-Alkylation Strategy
A benzyl group is introduced via S-alkylation of 4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol using benzyl bromide or chloride.
Key Data:
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation reduces reaction times from hours to minutes. This method is adapted from protocols for analogous triazoles.
Advantages:
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Cyclization | 65–75 | 6–8 hours | High |
| Alkylation | 75–85 | 12–24 hours | Moderate |
| Microwave-Assisted | 70–80 | 15–30 min | Limited |
Critical Factors
-
Purity : Recrystallization from ethanol or ethyl acetate is essential to achieve >95% purity.
-
Tautomerism : The thiol-thione tautomeric equilibrium affects reactivity; NMR confirms dominance of the thione form in solution.
Characterization Data
Spectral Properties
-
¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, OCH₂CH₃), 4.05 (q, 2H, OCH₂), 4.45 (s, 2H, CH₂Ph), 6.90–7.40 (m, 9H, Ar-H).
-
IR (KBr) : 2560 cm⁻¹ (S-H), 1600 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
Challenges and Optimization
Common Issues
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives. The compound exhibits activity against various bacterial strains and fungi. For instance, a study demonstrated that triazole derivatives showed promising results against Staphylococcus aureus, Escherichia coli, and Candida albicans .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
Antifungal Activity
The compound has been synthesized as part of a series of triazole derivatives aimed at enhancing antifungal activity. Research indicates that these derivatives can effectively inhibit fungal growth by disrupting cell wall synthesis . The structural modifications around the triazole ring have been shown to influence potency significantly.
Anti-inflammatory Properties
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have suggested that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in models of acute inflammation .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A recent study synthesized several triazole derivatives including this compound. The synthesized compounds were evaluated for their antimicrobial activity against a panel of pathogens. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Case Study 2: Anti-inflammatory Effects in Animal Models
Another investigation assessed the anti-inflammatory properties of the compound using animal models of inflammation. The results demonstrated a marked reduction in inflammatory markers when treated with the compound compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions can disrupt cellular processes and lead to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility : Ethoxy and methoxy groups enhance aqueous solubility compared to hydrophobic substituents (e.g., benzyl or chlorophenyl) .
- Redox Behavior : Thiol oxidation to disulfides is irreversible and media-dependent (e.g., basic conditions favor dimerization ).
- Thermal Stability: Triazole cores generally exhibit high thermal stability, with melting points >200°C for many derivatives (e.g., 5-(4-Bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol ).
Biological Activity
5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 519152-03-5) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₇H₁₇N₃OS
- Molecular Weight : 311.40 g/mol
- CAS Number : 519152-03-5
Synthesis
The compound can be synthesized using various methods, including ultrasound-assisted techniques that enhance yield and reduce reaction times. These methods often involve the reaction of 1,2,4-triazole derivatives with appropriate electrophiles under controlled conditions, leading to the formation of thiol derivatives with significant biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : HepG2 (liver cancer), MDA-MB-231 (breast cancer), IGR39 (melanoma).
In an MTT assay, the compound demonstrated significant anti-proliferative activity against HepG2 cells with an IC₅₀ value indicating effective inhibition of cell growth at low concentrations. The structure–activity relationship studies suggest that modifications in the substituents on the triazole ring can enhance or diminish biological activity .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies have indicated:
| Bacterial Strain | IC₅₀ (µg/mL) |
|---|---|
| Staphylococcus aureus | 22 |
| Pseudomonas aeruginosa | 28 |
| Streptococcus mutans | 32 |
| Klebsiella pneumoniae | 15 |
These results suggest that this compound could serve as a potential lead compound for developing new antibiotics .
Case Studies
- Cytotoxicity in Cancer Research :
- Antimicrobial Testing :
Structure–Activity Relationship (SAR)
The SAR studies emphasize the importance of substituent position and electronic nature on the triazole ring's biological activity. The presence of electron-donating groups at specific positions enhances anticancer activity while altering the substituents can modulate antimicrobial effectiveness:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increases anticancer potency |
| Electron-withdrawing | Decreases anticancer potency |
| Positioning on aryl ring | Critical for biological efficacy |
Q & A
Q. What experimental designs optimize membrane permeability for pharmacological studies?
- Methodological Answer : LogP values and polar surface areas are calculated to predict bioavailability. Derivatization with hydrophilic groups (e.g., hydrazide moieties) enhances water solubility, while lipophilic alkyl chains improve membrane penetration. In vitro assays (e.g., Caco-2 cell models) validate these modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
